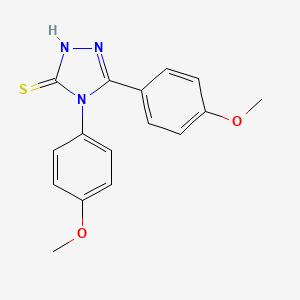

4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol , classified as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N4OS, with a molecular weight of approximately 313.38 g/mol. The compound features a central triazole ring flanked by two para-methoxyphenyl groups and a thiol functional group. This structure allows it to engage in various chemical interactions that are crucial for its biological activity .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Candida albicans, highlighting their potential as broad-spectrum antimicrobial agents .

| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against C. albicans |

|---|---|---|

| 3b | 10 | 15 |

| 4i | 8 | 12 |

| 4m | 5 | 10 |

Antioxidant Activity

The antioxidant capacity of triazole derivatives has been assessed using assays such as DPPH and ABTS. For instance, one study reported that compounds derived from triazole exhibited IC50 values comparable to ascorbic acid, indicating strong radical scavenging abilities. This suggests that the thiol group may play a critical role in enhancing antioxidant activity through hydrogen donation .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that certain derivatives exhibited potent cytotoxic effects against human colon cancer cells (HCT116), with IC50 values significantly lower than those of known chemotherapeutics like doxorubicin .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 112c | HCT116 | 4.36 |

| Doxorubicin | HCT116 | 10.0 |

The mechanism of action for triazole derivatives often involves interaction with biological targets such as enzymes or receptors. The thiol group may facilitate binding through hydrogen bonding or electrostatic interactions, enhancing the compound's efficacy against various biological pathways involved in disease processes .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several triazole derivatives against a panel of bacteria and fungi. The results indicated that compounds with methoxy substitutions demonstrated enhanced activity due to increased lipophilicity and better membrane penetration.

- Anticancer Research : In a comparative study involving multiple triazole derivatives, compound 112c showed remarkable anticancer activity with an IC50 value of 4.36μM, outperforming many traditional chemotherapeutics in terms of potency and selectivity against cancer cells .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, a study demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Anticancer Properties

The compound has also shown promise in anticancer research. Its derivatives have been evaluated for cytotoxicity against several cancer cell lines. A notable study reported that certain derivatives of this triazole exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Agricultural Applications

Fungicides

In agriculture, this compound serves as a potential fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal pathogens. Field trials have indicated that formulations containing this compound can significantly reduce disease incidence in crops such as wheat and rice .

Plant Growth Regulators

Additionally, the compound has been investigated as a plant growth regulator. Studies suggest that it may enhance growth parameters in certain plant species, promoting root development and overall plant vigor under stress conditions .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research has focused on developing smart materials that respond to environmental stimuli using this compound as a key component .

Sensors and Electronics

The compound's electronic properties make it suitable for applications in sensor technology. Studies have explored its use in fabricating sensors for detecting environmental pollutants and biological markers. The sensitivity and specificity of these sensors are attributed to the unique electronic interactions facilitated by the triazole moiety .

Case Studies

Analyse Des Réactions Chimiques

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo carbonyl compounds. This reaction typically proceeds in basic media (e.g., Cs₂CO₃) with polar aprotic solvents like DMF or DMSO.

Mechanistic Insight :

-

The reaction involves deprotonation of the thiol group to form a thiolate anion, which attacks electrophilic alkylating agents.

-

Steric hindrance from the 4-methoxyphenyl groups can reduce reaction rates, necessitating optimized conditions (e.g., elevated temperatures or phase-transfer catalysts) .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on the oxidizing agent.

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ | Aqueous ethanol, 25°C | Disulfide dimer | Stabilization of thiols |

| KMnO₄ | Acidic medium, reflux | 4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazole-3-sulfonic acid | Precursor for sulfonamide drugs |

Key Findings :

-

Mild oxidizing agents like H₂O₂ preserve the triazole ring, while stronger agents (e.g., KMnO₄) modify the sulfur moiety irreversibly.

-

Oxidation pathways are critical for detoxification studies and prodrug design .

Nucleophilic Substitution Leading to Triazolones

Under basic aqueous conditions, the alkylsulfanyl group undergoes hydrolysis, yielding triazolone derivatives.

Example Reaction :

4 5 Bis 4 methoxyphenyl 4H 1 2 4 triazole 3 thiolNaOH H2O4 5 Bis 4 methoxyphenyl 2 4 dihydro 3H 1 2 4 triazol 3 one

Conditions :

Mechanism :

-

Deprotonation of the thiol group.

-

Nucleophilic attack by hydroxide ion, displacing the alkylsulfanyl group.

Cyclocondensation Reactions

The compound participates in heterocycle formation via reactions with hydrazines or diamines.

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thiocarbohydrazide | Ethanol, reflux | Bis(1,2,4-triazole-3-thiol) derivatives | 75–80% | |

| 4-Aminotriazole-3-thiol | DMF, 60°C | Bis(triazolothiadiazine) derivatives | 52–72% |

Applications :

-

Derivatives exhibit enhanced biological activity (e.g., antimicrobial, anticancer) due to increased π-π stacking and hydrogen-bonding capabilities .

Formation of Metal Complexes

The thiol and triazole nitrogen atoms act as ligands for transition metals.

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | Methanol, RT | Cu(II)-thiolate complexes | Catalysis in oxidation reactions |

| AgNO₃ | Aqueous ethanol, dark | Ag(I)-triazole coordination polymers | Antimicrobial materials |

Key Observations :

Propriétés

IUPAC Name |

3,4-bis(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-20-13-7-3-11(4-8-13)15-17-18-16(22)19(15)12-5-9-14(21-2)10-6-12/h3-10H,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKLXZGCYFEHSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.